N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide
Description
Properties
IUPAC Name |
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c1-22-16(14-7-2-3-8-15(14)18)11-20-17(21)13-6-4-5-12(9-13)10-19/h2-9,16H,11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXLFCDZFAEOFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C1=CC=CC(=C1)C#N)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide typically involves multiple steps. One common method starts with the reaction of 2-chlorobenzonitrile with a Grignard reagent, such as 2-chlorophenyl magnesium bromide, to form an intermediate ketone. This intermediate is then subjected to a series of reactions, including dehydration and oxidation, to yield the desired benzamide compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-methoxyethyl]-3-cyanobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
N-(2-Hydroxy-1,1-Dimethylethyl)-3-Methylbenzamide
- Structural Differences: N-Substituent: 2-hydroxy-1,1-dimethylethyl vs. 2-(2-chlorophenyl)-2-methoxyethyl. Benzoyl Substituent: 3-methyl vs. 3-cyano.
- Key Findings: The hydroxy and dimethyl groups in the N-substituent enable N,O-bidentate coordination, making it suitable for metal-catalyzed C–H bond functionalization .
- Synthesis: Prepared via reaction of 3-methylbenzoic acid/chloride with 2-amino-2-methyl-1-propanol, contrasting with the likely use of 2-(2-chlorophenyl)-2-methoxyethylamine for the target compound .
(Z)-N-(3-Chloro-2'-Methoxybiphenyl-4-yl)-2-Cyano-3-Hydroxybut-2-Enamide
- Structural Differences :
- Core Structure : Biphenyl system vs. benzamide.
- Functional Groups : Additional hydroxyl and conjugated enamide (Z-configuration) vs. methoxyethyl and simple benzamide.
- Key Findings: The biphenyl system enhances lipophilicity, while the conjugated cyano-enamide group may participate in hydrogen bonding or π-π stacking .
2-(2-Chlorophenyl)-N-(2-Cyanoethyl)-N-Methylacetamide
- Structural Differences: Backbone: Acetamide vs. benzamide. N-Substituents: 2-cyanoethyl and methyl vs. 2-(2-chlorophenyl)-2-methoxyethyl.
- Molecular weight (236.70 g/mol) is significantly lower than the target compound’s estimated molecular weight (~330 g/mol), affecting solubility and bioavailability .
Methylclonazepam (5-(2-Chlorophenyl)-1-Methyl-7-Nitro-1,4-Benzodiazepin-2-One)
- Structural Differences: Core Structure: Benzodiazepine vs. benzamide. Functional Groups: Nitro and diazepine ring vs. cyano and methoxyethyl.
- Key Findings: The 2-chlorophenyl group is common in both compounds, suggesting shared lipophilic binding interactions in biological targets. Methylclonazepam’s nitro group enhances electrophilicity, unlike the cyano group, which may act as a hydrogen bond acceptor .
Goxalapladib (CAS-412950-27-7)
- Structural Differences :
- Core Structure : Naphthyridine-acetamide vs. benzamide.
- Substituents : Trifluoromethyl, piperidinyl, and difluorophenyl vs. chlorophenyl and methoxyethyl.
- Key Findings :
Implications for Research and Development
- Synthetic Chemistry : The target compound’s methoxyethyl and chlorophenyl groups may require specialized amines or coupling reagents for synthesis, as seen in analogous compounds .
- Material Science: The cyano group’s electron-withdrawing nature could stabilize charge-transfer complexes, analogous to biphenyl systems in optoelectronic materials .
Q & A
Q. Basic
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Infrared (IR) Spectroscopy:
- Confirms amide C=O stretching (~1650–1680 cm⁻¹) and nitrile C≡N absorption (~2220–2260 cm⁻¹) .
How can researchers optimize reaction conditions to minimize by-products during the synthesis of this compound?
Q. Advanced
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, acetonitrile) to enhance solubility of intermediates and stabilize transition states .
- Catalyst Optimization: Introduce DMAP (4-dimethylaminopyridine) to accelerate acylation and reduce reaction time .
- Temperature Control: Maintain temperatures below 30°C to prevent decomposition of the nitrile group .
- Real-Time Monitoring: Employ HPLC or TLC to track reaction progress and adjust stoichiometry dynamically .
What methodologies are recommended for analyzing discrepancies in reported biological activities of this compound across different studies?
Q. Advanced
- Cross-Validation Assays:
- Structural-Activity Relationship (SAR) Studies:
- Synthesize analogs with modified substituents (e.g., replacing cyano with nitro) to isolate contributions of specific functional groups .
- Meta-Analysis of Data:
What purification techniques are suitable for isolating this compound with high purity?
Q. Basic
- Recrystallization: Use a mixed solvent system (e.g., ethyl acetate/hexane) to remove unreacted starting materials .
- Flash Chromatography: Optimize mobile phase (e.g., 30–40% ethyl acetate in hexane) to separate amide products from acylurea by-products .
- Preparative HPLC: Apply a C18 column with isocratic elution (acetonitrile/water + 0.1% TFA) for >99% purity in pharmacological studies .
How does the electronic nature of substituents on the benzamide moiety influence the reactivity of this compound in nucleophilic reactions?
Q. Advanced
- Electron-Withdrawing Effects:
- The cyano group at the 3-position activates the benzamide carbonyl toward nucleophilic attack (e.g., by amines or hydrazines) via inductive effects, increasing reaction rates .
- Steric Considerations:
- The 2-methoxyethyl group may hinder access to the amide carbonyl, necessitating bulky nucleophiles (e.g., Grignard reagents) to proceed under high-temperature conditions .
What are the common intermediates encountered in the multi-step synthesis of this compound?
Q. Basic
- 2-(2-Chlorophenyl)-2-methoxyethylamine: Synthesized via reductive amination of 2-chlorophenylacetone with methoxyamine .
- 3-Cyanobenzoyl Chloride: Prepared by treating 3-cyanobenzoic acid with thionyl chloride (SOCl₂) under reflux .
- Protected Amine Intermediates: Use Boc or Fmoc groups to prevent undesired side reactions during coupling steps .
What in silico approaches can predict the binding affinity of this compound to potential pharmacological targets?
Q. Advanced
- Molecular Docking:
- Quantitative Structure-Activity Relationship (QSAR):
- Molecular Dynamics Simulations:
- Simulate ligand-receptor complexes in explicit solvent (e.g., water/ions) to assess binding stability over 100-ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
